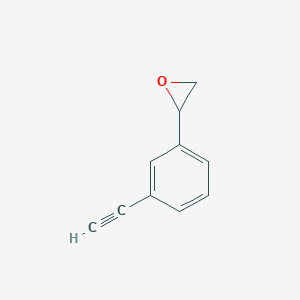
2-(3-Ethynylphenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethynylphenyl)oxirane is an organic compound characterized by an oxirane ring attached to a phenyl group with an ethynyl substituent at the meta position
Synthetic Routes and Reaction Conditions:
Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in a basic medium to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid (MCPBA) react with alkenes to form oxiranes.
Darzens Reaction: This involves the reaction of halogenated esters with aldehydes or ketones in a basic medium, followed by intramolecular S_N2 cyclization to produce oxiranes.
Industrial Production Methods:
- Industrial production often utilizes the alkene epoxidation method due to its scalability and efficiency. The reaction conditions typically involve the use of peracids and controlled temperatures to ensure high yields and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and carboxylic acids are used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products:
科学的研究の応用
2-(3-Ethynylphenyl)oxirane has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(3-Ethynylphenyl)oxirane involves its ability to undergo ring-opening reactions, which are often catalyzed by acids, bases, or enzymes. The oxirane ring is highly strained, making it reactive towards nucleophiles. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less substituted carbon of the oxirane ring, leading to the formation of a new bond and the opening of the ring .
類似化合物との比較
- cis-2,3-Epoxybutane (c23EB)
- trans-2,3-Epoxybutane (t23EB)
- 1,2-Epoxybutane (12EB)
- 1,2,3,4-Diepoxybutane (DEB)
- 3,3-Dimethyloxirane (33DMEB)
Comparison:
- Structural Differences: While these compounds share the oxirane ring, they differ in the substituents attached to the ring, which affects their reactivity and applications.
- Reactivity: 2-(3-Ethynylphenyl)oxirane is unique due to the presence of the ethynyl group, which can participate in additional reactions such as click chemistry, making it more versatile compared to other oxiranes .
- Applications: The unique structural features of this compound make it suitable for specialized applications in materials science and pharmaceuticals, where other oxiranes may not be as effective .
特性
分子式 |
C10H8O |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
2-(3-ethynylphenyl)oxirane |
InChI |
InChI=1S/C10H8O/c1-2-8-4-3-5-9(6-8)10-7-11-10/h1,3-6,10H,7H2 |
InChIキー |
XNGRWHFKQUOIKT-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)C2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-[3-(Methylsulfonyl)phenyl]ethanol](/img/structure/B13575893.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
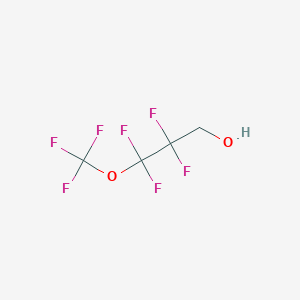
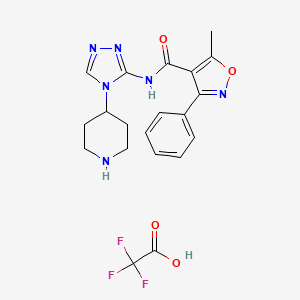
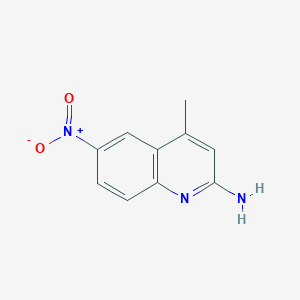
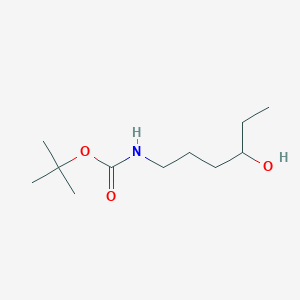
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)

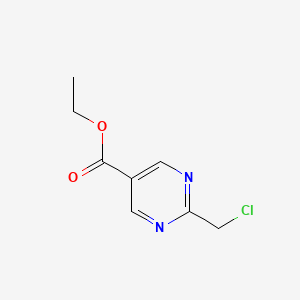
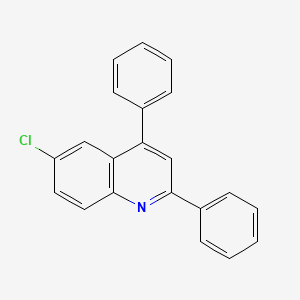


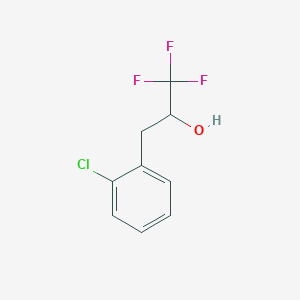
![(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13575973.png)
